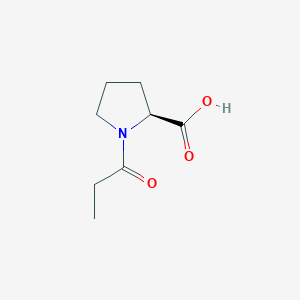

(2S)-1-propanoylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S)-1-propanoylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Propionyl-L-Proline is the enzyme Pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in proline metabolism, which is prominently featured in the unique metabolism of cancer cells .

Mode of Action

1-Propionyl-L-Proline interacts with its target, PYCR, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in proline metabolism. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

1-Propionyl-L-Proline affects the proline metabolic cycle . Proline metabolism involves the enzyme-catalyzed interconversion of L-proline and L-glutamate . Disruption of this cycle by 1-Propionyl-L-Proline can impact cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .

Pharmacokinetics

Related compounds such as propionyl-l-carnitine have been shown to play an important role in the metabolism of both carbohydrates and lipids, leading to an increase in atp generation

Result of Action

The molecular and cellular effects of 1-Propionyl-L-Proline’s action are largely tied to its impact on proline metabolism. By inhibiting PYCR, it disrupts the proline metabolic cycle, potentially affecting cellular growth and death pathways . This could have significant implications for diseases like cancer, where proline metabolism is often dysregulated .

Analyse Biochimique

Biochemical Properties

1-Propionyl-L-proline interacts with various enzymes, proteins, and other biomolecules. It is involved in proline metabolism, which is central to the metabolic shift that sustains cancer cells proliferation, survival, and metastatic spread . The metabolism of 1-Propionyl-L-Proline involves two other amino acids, glutamate and ornithine, and five enzymatic activities .

Cellular Effects

1-Propionyl-L-Proline has been shown to have effects on various types of cells and cellular processes. For instance, it has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Propionyl-L-Proline exerts its effects through various mechanisms. It is involved in the oxidation of proline to glutamic acid, a process that is crucial for many biological functions . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Propionyl-L-Proline change over time in laboratory settings. For example, a 20-week treatment with 1-Propionyl-L-Proline in an animal model of obesity and insulin resistance showed a reduction in body weight, abdominal adiposity, plasmatic insulin, and liver triglyceride content .

Dosage Effects in Animal Models

The effects of 1-Propionyl-L-Proline vary with different dosages in animal models. For instance, a study showed that 2 g/day of 1-Propionyl-L-Proline was required for at least 2 weeks to affect body mass in type 2 diabetes mellitus patients .

Metabolic Pathways

1-Propionyl-L-Proline is involved in several metabolic pathways. It is a key component in proline metabolism, which is central to the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

1-Propionyl-L-Proline is transported and distributed within cells and tissues. The amino acid transporter PAT1, expressed in intestine, kidney, brain, and other organs, mediates the uptake of proline and derivatives in a pH gradient-dependent manner .

Subcellular Localization

Current studies are leveraging advanced machine learning techniques to predict the subcellular localization of proteins from their amino acid sequences .

Propriétés

IUPAC Name |

(2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOGFHQPAHSMQS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350313 | |

| Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-66-9 | |

| Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)

![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)

![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)